Lipophilicity Advantage: XLogP 2.9 vs. 1.83 for the 4-Chloro Analog
The target 4-bromophenyl compound exhibits an XLogP of 2.9 [1], whereas the structurally analogous 4-chlorophenyl derivative (CAS 1289585-46-1) has a reported LogP of 1.83 . This 1.07 log unit difference corresponds to an approximately 11.7-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the bromo compound. For procurement decisions in drug discovery, this quantitative difference directly impacts predicted membrane permeability, plasma protein binding, and metabolic clearance, making the bromo compound preferable when higher logD₇.₄ is required for target tissue penetration.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 |
| Comparator Or Baseline | tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS 1289585-46-1): LogP = 1.83 |
| Quantified Difference | ΔLogP = 1.07 (approximately 11.7× higher partition coefficient for bromo compound) |
| Conditions | Calculated XLogP for target (algorithm unspecified); LogP for comparator from ChemSrc database. |
Why This Matters
A >1 log unit difference in lipophilicity can shift a compound across critical ADME thresholds; procurement of the bromo analog rather than the chloro analog may be essential for achieving target permeability or metabolic stability profiles in lead optimization.
- [1] Basechem. 1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)sulfonyl]-, 1,1-dimethylethyl ester. CAS 887587-67-9. http://basechem.org/chemical/85213 (accessed 2026-04-30). View Source
